6-Diethylamino-5-ethylnicotinic acid
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Overview
Description
6-Diethylamino-5-ethylnicotinic acid is a derivative of nicotinic acid, which belongs to the class of pyridine carboxylic acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a diethylamino group and an ethyl group attached to the nicotinic acid core, imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Diethylamino-5-ethylnicotinic acid typically involves multicomponent reactions. One common method includes the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions often involve the use of ethanol as a solvent at room temperature, leading to the formation of the desired nicotinic acid derivative.
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop greener and more sustainable production methods.
Chemical Reactions Analysis
Types of Reactions
6-Diethylamino-5-ethylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylamino and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Alkyl halides and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid oxides, while substitution reactions can produce various substituted nicotinic acid derivatives.
Scientific Research Applications
6-Diethylamino-5-ethylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Diethylamino-5-ethylnicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to act through the modulation of nicotinic acid receptors, which play a role in various physiological processes . The compound may also influence redox reactions and metabolic pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the diethylamino and ethyl groups.
Nicotinamide: A derivative of nicotinic acid with an amide group instead of a carboxylic acid group.
Methyl Nicotinate: A methyl ester of nicotinic acid used for its vasodilatory properties.
Uniqueness
6-Diethylamino-5-ethylnicotinic acid is unique due to the presence of both diethylamino and ethyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
6-(diethylamino)-5-ethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-4-9-7-10(12(15)16)8-13-11(9)14(5-2)6-3/h7-8H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
RVXPGTLXBAVKKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)C(=O)O)N(CC)CC |
Origin of Product |
United States |
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